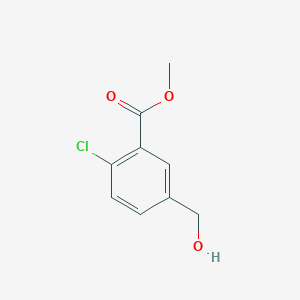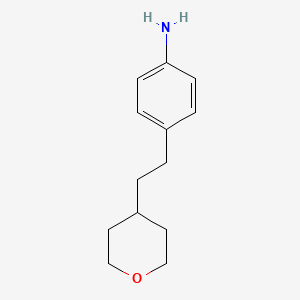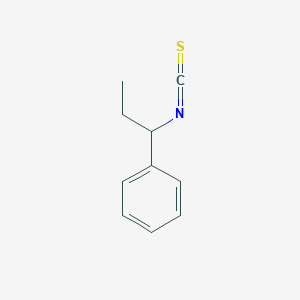
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a cyclohexylmethyl group and a trifluoromethyl group attached to a benzene ring with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring: The benzene ring is functionalized with a trifluoromethyl group through electrophilic aromatic substitution.
Introduction of the Amine Groups: The amine groups are introduced via nitration followed by reduction.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction will produce amines.
Applications De Recherche Scientifique
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the amine groups facilitate interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the cyclohexylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propriétés
Formule moléculaire |
C14H19F3N2 |
|---|---|
Poids moléculaire |
272.31 g/mol |
Nom IUPAC |
1-N-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h6-8,10,19H,1-5,9,18H2 |
Clé InChI |
ZRPJPIMPKWNQEA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNC2=C(C=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
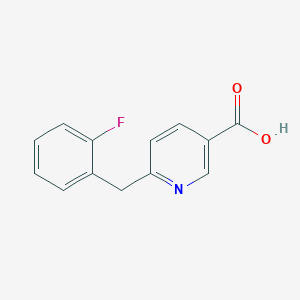


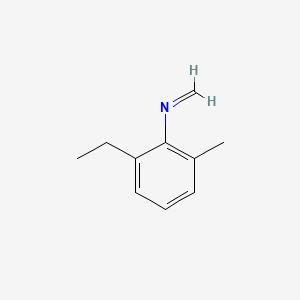
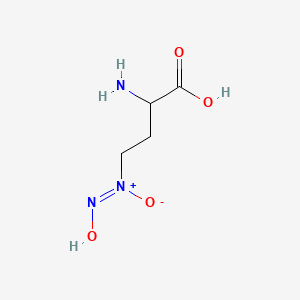
![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)
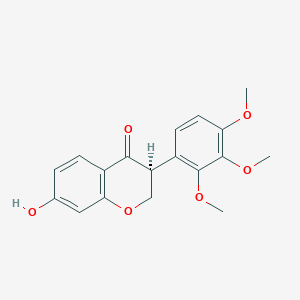
![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)

